molecular formula C9H9BrClN3 B1341897 6-Bromo-4-hydrazinoquinoline hydrochloride CAS No. 1171943-39-7

6-Bromo-4-hydrazinoquinoline hydrochloride

Cat. No.: B1341897
CAS No.: 1171943-39-7
M. Wt: 274.54 g/mol
InChI Key: OTTBIUTUPICYHV-UHFFFAOYSA-N
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Description

6-Bromo-4-hydrazinoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H9BrClN3 and its molecular weight is 274.54 g/mol. The purity is usually 95%.
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Scientific Research Applications

Exploring Antimalarial and Antiviral Properties

Research into 6-Bromo-4-hydrazinoquinoline hydrochloride and related quinoline compounds has demonstrated their potential in various scientific applications, particularly focusing on their antimalarial and antiviral properties. Although the direct studies on this compound are limited, insights can be gained from the broader class of chloroquine and its derivatives, to which this compound is closely related.

Antimalarial Applications

Chloroquine and its derivatives have been extensively studied for their antimalarial effects. Despite the emergence of chloroquine-resistant Plasmodium falciparum strains leading to a decline in chloroquine use against malaria, ongoing research has uncovered novel biochemical properties of chloroquine-based compounds. This has inspired their repurposing in managing various diseases, including malaria, by exploring the chemical structures and potential therapeutic applications of these compounds (Njaria et al., 2015).

Antiviral and Immunomodulatory Effects

The immunosuppressive activities of chloroquine and hydroxychloroquine, members of the 4-aminoquinoline compounds, have been highlighted for their potential in treating autoimmune disorders like systemic lupus erythematosus and rheumatoid arthritis. Their ability to reduce T-cell and B-cell hyperactivity, as well as pro-inflammatory cytokine gene expression, underscores their versatility beyond antimalarial use, proposing a role in modifying the clinical course of autoimmune disorders (Taherian et al., 2013).

Potential in COVID-19 Treatment

During the COVID-19 pandemic, the effectiveness of chloroquine and hydroxychloroquine in vitro experiments showed potential in inhibiting the duplication of the SARS-CoV-2 virus. This suggested a possible role in stopping COVID-19 infection, although more research is needed to fully understand and confirm these preliminary findings (Dermawan et al., 2020).

Properties

IUPAC Name

(6-bromoquinolin-4-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3.ClH/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8;/h1-5H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTBIUTUPICYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592371
Record name 6-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171943-39-7
Record name 6-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.